molecular formula C27H25N5O4S B2944287 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide CAS No. 326888-12-4

2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide

Cat. No.: B2944287
CAS No.: 326888-12-4
M. Wt: 515.59
InChI Key: VDNWOQJQNDKZJJ-UHFFFAOYSA-N
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Description

The compound 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 1,3-dioxo-1H-benzo[de]isoquinoline core, which contributes to π-π stacking and hydrogen-bonding interactions.
  • A 4-phenyl-1,2,4-triazole ring, a heterocyclic moiety known for diverse pharmacological activities.

Condensation of substituted acetamides with heterocyclic amines in polar aprotic solvents (e.g., DMF) under reflux .

Purification via recrystallization or column chromatography .

Properties

IUPAC Name

2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c33-16-6-14-28-23(34)17-37-27-30-29-22(32(27)19-9-2-1-3-10-19)13-15-31-25(35)20-11-4-7-18-8-5-12-21(24(18)20)26(31)36/h1-5,7-12,33H,6,13-17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNWOQJQNDKZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[de]isoquinoline moiety and a triazole ring. Its molecular formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 425.52 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity . For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in tumor growth. The following table summarizes the IC50 values of related compounds:

CompoundTargetIC50 (µM)
2aVEGFR-227.030 ± 1.43
3cc-Met1.184 ± 0.06
CabozantinibVEGFR-216.350 ± 0.86

These results suggest that the compound may inhibit tumor proliferation by targeting tyrosine kinases such as VEGFR-2 and c-Met, which are critical in cancer progression .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Tyrosine Kinases : Compounds similar to the target molecule have demonstrated inhibitory effects on tyrosine kinases such as VEGFR-2 and c-Met, essential for angiogenesis and tumor growth.
  • Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Autophagy Induction : Some derivatives have been reported to induce autophagy, a cellular process that can lead to cell death in cancer cells .

Study on HCT-116 Cells

In vitro studies conducted on HCT-116 colorectal cancer cells revealed that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase. The compound demonstrated an ability to enhance the population of cells in the G2/M phase compared to control treatments.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for therapeutic applications. Preliminary studies indicate that certain derivatives may exhibit dose-dependent toxicity; however, specific data on this compound's toxicity remains limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The target compound belongs to a class of triazole-thioacetamide derivatives with variations in substituents and core heterocycles. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Cores Predicted Properties Reference
Target Compound C28H26N6O4S 542.6 3-hydroxypropyl, phenyl, isoquinoline-dione High polarity due to -OH group
2-[[5-[3-(1,3-dioxo-isoquinolinyl)propyl]-4-allyl-4H-triazol-3-yl]thio]-N-(pyridin-3-ylmethyl)acetamide C28H26N6O3S 526.61 Pyridinylmethyl, allyl, isoquinoline-dione Moderate solubility in polar solvents
2-[[5-(benzothiazol-2-ylthiomethyl)-4-phenyl-4H-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide C23H24N6O2S2 504.6 Benzothiazole, phenyl Enhanced lipophilicity
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-triazol-3-yl)thio)acetamide C20H16Cl2N6O2S 475.3 Phthalazinone, dichlorophenyl Potential enzyme inhibition
Key Observations:
  • Solubility : The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to analogs with pyridinylmethyl or benzothiazole substituents .
  • Bioactivity: The isoquinoline-dione core may confer anti-inflammatory or anticancer properties, as seen in related derivatives .

Pharmacological and Spectroscopic Insights

Anti-Exudative and Anti-Inflammatory Activity
  • Triazole-thioacetamide derivatives (e.g., 2-((4-amino-5-furanyl-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
  • The target compound’s hydroxypropyl group may reduce gastrointestinal toxicity compared to non-polar analogs .
Spectroscopic Characterization
  • 1H-NMR: Signals for hydroxypropyl protons (δ ~1.80–3.50 ppm) and isoquinoline-dione aromatic protons (δ ~7.50–8.50 ppm) align with data for related compounds .
  • 13C-NMR: Carbonyl groups (C=O) in isoquinoline-dione appear at δ ~165–170 ppm .

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